molecular formula C15H17BrN2OS2 B2460318 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 954069-81-9

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide

Cat. No.: B2460318
CAS No.: 954069-81-9
M. Wt: 385.34
InChI Key: NEIXYILOQWYMCF-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a thiazole-containing compound known for its diverse biological activities. Thiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring . The resulting intermediate is then reacted with N-propylacetamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-propylacetamide
  • 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-propylacetamide
  • 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-propylacetamide

Uniqueness

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIXYILOQWYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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